(R)-4-(1-Aminoethyl)-3-fluorobenzonitrile
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Overview
Description
®-4-(1-Aminoethyl)-3-fluorobenzonitrile is a chiral organic compound characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile as the starting material.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a series of reactions involving the use of transaminase enzymes. The reaction conditions include the use of an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile may involve similar synthetic routes but on a larger scale. The use of biocatalysts such as omega-transaminase ensures high efficiency and selectivity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
®-4-(1-Aminoethyl)-3-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its chiral nature.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar in structure but with the aminoethyl group at a different position.
®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a nitrile group.
Uniqueness
®-4-(1-Aminoethyl)-3-fluorobenzonitrile is unique due to the specific positioning of the aminoethyl and fluorine groups on the benzonitrile core. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1 |
InChI Key |
YNSAMDYSPOHAQE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C#N)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C#N)F)N |
Origin of Product |
United States |
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